molecular formula C9H11FN6O4 B1666521 Azvudine CAS No. 1011529-10-4

Azvudine

货号: B1666521
CAS 编号: 1011529-10-4
分子量: 286.22 g/mol
InChI 键: KTOLOIKYVCHRJW-XZMZPDFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

科学研究应用

Treatment of COVID-19

Azvudine has been extensively studied for its efficacy in treating COVID-19. Multiple randomized controlled trials (RCTs) have demonstrated its potential benefits:

  • Efficacy : In a meta-analysis involving 1,142 patients across five RCTs, this compound treatment resulted in a higher percentage of clinical improvement and faster negative conversion of reverse transcription polymerase chain reaction (RT-PCR) results compared to placebo or standard care groups .
  • Safety : The incidence of adverse events was lower in the this compound group (44.52%) compared to controls (49.74%), indicating a favorable safety profile .

Data Table: Summary of Key RCTs on this compound for COVID-19

Study LocationNumber of PatientsTreatment GroupControl GroupKey Findings
Russia157This compoundControlHigher clinical improvement (57 vs 15) on day 7, P < 0.001
Brazil200This compoundControlShorter time to RT-PCR negativity (6.24 vs 7.94 days), P = 0.002
China300This compoundControlNo significant difference in viral load changes
Multicenter1,096This compoundPlaceboReduced hospitalization rates and disease progression

Comparison with Other Antivirals

Recent studies have compared the effectiveness of this compound with other antiviral drugs such as nirmatrelvir-ritonavir:

  • In a single-arm controlled trial, patients treated with this compound achieved a 100% negative conversion of nucleic acids within four days, outperforming control groups significantly .
  • A retrospective cohort study indicated that patients receiving this compound had lower risks of disease progression compared to those treated with nirmatrelvir-ritonavir .

Case Study 1: Efficacy in Mild-to-Moderate COVID-19

A phase III clinical trial involving mild-to-moderate COVID-19 patients demonstrated that those treated with this compound had significantly reduced rates of disease progression and hospitalization compared to placebo . This study highlighted the drug's potential as an effective treatment option for high-risk populations.

Case Study 2: Safety Profile Assessment

In another study assessing safety, the incidence of serious adverse events was lower in patients treated with this compound (1.16%) compared to controls (1.86%). This suggests that this compound not only improves clinical outcomes but also presents a lower risk for severe side effects .

生物活性

Azvudine, a nucleoside analog, has garnered attention for its antiviral properties, particularly in the context of COVID-19 treatment. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies, and presenting data on its efficacy and safety.

This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses, inhibiting their replication. Upon administration, this compound is metabolized into its active form, this compound triphosphate, which integrates into viral RNA during replication, leading to premature termination of RNA synthesis. This mechanism is crucial in combating RNA viruses such as SARS-CoV-2.

Summary of Clinical Trials

Recent studies have highlighted this compound's effectiveness against COVID-19. A Phase III clinical trial involving 1,096 adults with mild to moderate COVID-19 demonstrated that this compound significantly reduced the risk of disease progression and all-cause mortality compared to a placebo group. The trial reported a hazard ratio (HR) of 0.37 for composite disease progression outcomes and an HR of 0.25 for all-cause death, indicating substantial therapeutic benefits .

Table 1: Key Clinical Trial Outcomes

OutcomeThis compound Group (n=549)Control Group (n=547)p-value
Composite disease progression13.91/1000 person-days25.77/1000 person-days<0.05
All-cause mortality rate2.68/1000 person-days8.59/1000 person-days<0.01

Case Studies

  • Case Study on Hospitalized Patients : A systematic evaluation showed that hospitalized patients treated with this compound had a lower incidence of composite disease progression outcomes (13.91 vs. 25.77 per 1000 person-days) and a significantly reduced all-cause mortality rate (2.68 vs. 8.59 per 1000 person-days) compared to controls .
  • Comparative Study with Nirmatrelvir-Ritonavir : A randomized controlled trial compared this compound with Nirmatrelvir-Ritonavir in patients with severe COVID-19. Results indicated that this compound led to a higher rate of negative nucleic acid conversion within four days (100% vs. 30% in controls), suggesting comparable or superior efficacy in certain patient populations .

Safety Profile

This compound has demonstrated an acceptable safety profile across multiple studies. Notably, no drug-related adverse effects were reported in patients treated with this compound compared to a significant incidence of side effects associated with standard antiviral treatments . This safety aspect is critical for its potential widespread use as an antiviral therapy.

常见问题

Basic Research Questions

Q. What are the key pharmacological properties of Azvudine, and how do they inform experimental design in antiviral studies?

this compound is a nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1, HIV-2, HBV, and HCV. Its EC50 values for HIV-1 range from 0.03 to 6.92 nM, while for HIV-2, values are 0.018–0.025 nM . Researchers should design dose-response experiments using these EC50 ranges as benchmarks for in vitro efficacy studies. Include controls for cytotoxicity (e.g., peripheral blood mononuclear cell viability assays) and validate results with reverse transcriptase activity assays.

Q. How should researchers address discrepancies in this compound’s efficacy across different viral strains or cell lines?

Variability in EC50 values (e.g., HIV-1 vs. HIV-2) may arise from differences in viral replication kinetics or host-cell interactions. To resolve contradictions:

  • Replicate experiments across multiple cell lines (e.g., C8166 cells vs. primary PBMCs) .
  • Perform statistical analyses (e.g., ANOVA) to identify strain-specific or cell-type-dependent effects.
  • Cross-reference findings with published resistance profiles (e.g., M184V mutation reduces susceptibility by 250-fold) .

Q. What methodological considerations are critical for assessing this compound’s synergism with other antiretrovirals?

Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism. Key steps:

  • Test this compound with six approved anti-HIV drugs (e.g., tenofovir, emtricitabine) at sub-therapeutic concentrations.
  • Measure viral load reduction in PBMCs using qPCR or p24 antigen assays .
  • Ensure this compound concentrations in combinations are 10–100× lower than monotherapy doses to avoid masking synergistic effects.

Advanced Research Questions

Q. How does this compound’s resistance profile compare to first-line NRTIs like lamivudine, and what experimental strategies can elucidate mutation-driven resistance?

this compound shows lower resistance frequency for M184I/V mutations compared to lamivudine. For example, lamivudine induces M184V in 80% of cases after 60 days, whereas this compound primarily selects for M184I . To study this:

  • Perform in vitro induced resistance assays using escalating drug pressures over 90 days.
  • Sequence viral RNA to track mutation emergence (e.g., Sanger sequencing or next-gen sequencing for minority variants).
  • Use molecular dynamics simulations to analyze steric hindrance caused by this compound’s azido group, which disfavors M184V .

Q. What are the best practices for validating this compound’s efficacy in in vivo models while minimizing interspecies variability?

  • Use humanized mouse models (e.g., NSG mice engrafted with human PBMCs) to maintain viral tropism.
  • Monitor pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) via LC-MS/MS.
  • Compare results to in vitro data using correlation matrices to identify translational gaps .

Q. How can researchers reconcile conflicting data on this compound’s inhibition of NRTI-resistant strains?

Contradictions may arise from differences in assay conditions (e.g., viral inoculum size, cell culture media). Solutions:

  • Standardize protocols using WHO-recommended HIV-1 subtypes (e.g., subtype B vs. CRF07_BC).
  • Validate findings with clinical isolates from treatment-experienced patients.
  • Apply bioinformatics tools (e.g., PyMOL) to model this compound’s binding affinity to mutant reverse transcriptases .

Q. Methodological Frameworks

Q. What statistical approaches are optimal for analyzing this compound’s dose-response curves in combination therapy studies?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/EC90 values.
  • Apply Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects.
  • Report 95% confidence intervals for combination indices to ensure reproducibility .

Q. How should researchers design longitudinal studies to evaluate this compound’s resistance barrier?

  • Conduct serial passage experiments with incremental this compound concentrations over 12–24 weeks.
  • Sequence viral populations at 2-week intervals to track mutation accumulation.
  • Compare mutation rates to historical controls (e.g., lamivudine’s M184V emergence at 4–8 weeks) .

Q. Data Reporting and Validation

Q. What criteria should be followed when reporting this compound’s cytotoxicity data in preclinical studies?

  • Use the CC50 (50% cytotoxic concentration) derived from MTT or XTT assays in PBMCs.
  • Calculate selectivity indices (SI = CC50/EC50) to quantify therapeutic windows.
  • Disclose cell viability thresholds (e.g., >80% viability for "non-toxic" classification) .

Q. How can researchers ensure reproducibility when testing this compound in diverse experimental systems?

  • Adhere to ARRIVE guidelines for in vivo studies.
  • Share raw data (e.g., viral load measurements, mutation frequencies) via public repositories like GenBank or Zenodo.
  • Cross-validate findings with orthogonal assays (e.g., reverse transcriptase activity vs. qPCR) .

Tables for Key Data

Parameter This compound Lamivudine Source
EC50 (HIV-1)0.03–6.92 nM10–100 nM
M184I Mutation Frequency*60% at 90 days<10% at 90 days
M184V Mutation Frequency*5% at 90 days80% at 60 days
Selectivity Index (SI)>1,000300–500

*From in vitro induced resistance assays.

属性

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOLOIKYVCHRJW-XZMZPDFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027757
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19.
Record name Azvudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1011529-10-4
Record name Azvudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azvudine
Reactant of Route 2
Azvudine
Reactant of Route 3
Azvudine
Reactant of Route 4
Azvudine
Reactant of Route 5
Azvudine
Reactant of Route 6
Azvudine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。